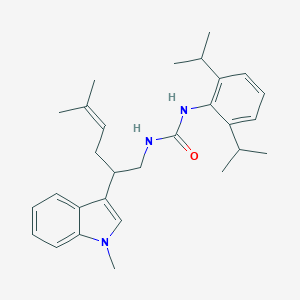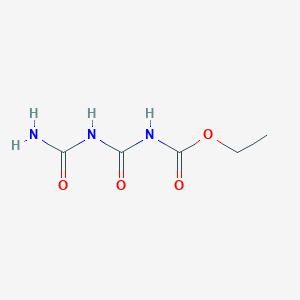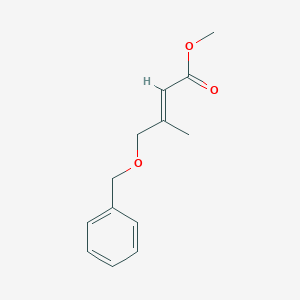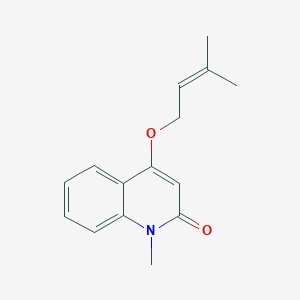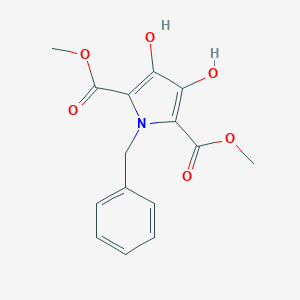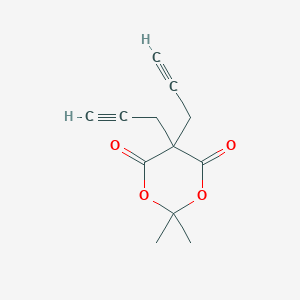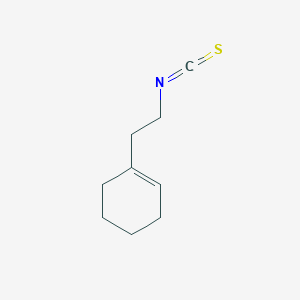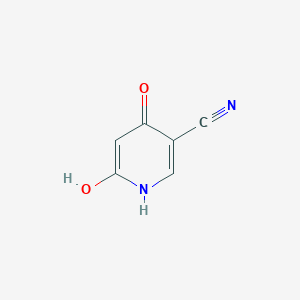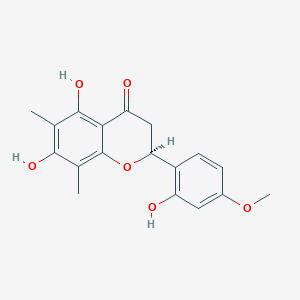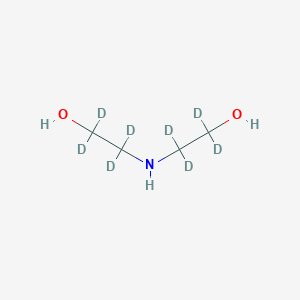
N-Methyl-N-(2-pentyl)propargylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(2-pentyl)propargylamine (also known as Selegiline or Deprenyl) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) enzyme. It was first synthesized in 1971 by Jozsef Knoll and his colleagues in Hungary. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
Selegiline works by irreversibly inhibiting the MAO-B enzyme, which is responsible for the breakdown of dopamine and other monoamine neurotransmitters in the brain. By inhibiting MAO-B, Selegiline increases the levels of dopamine and other monoamines in the brain, which can improve motor function, cognitive function, and mood.
生化和生理效应
Selegiline has been shown to increase dopamine levels in the striatum, which is a key area of the brain involved in motor control. It has also been shown to increase dopamine levels in the prefrontal cortex, which is a key area of the brain involved in cognitive function and mood regulation. Selegiline has also been shown to increase norepinephrine and serotonin levels in the brain.
实验室实验的优点和局限性
Selegiline has several advantages for lab experiments, including its selectivity for MAO-B, its irreversible inhibition of the enzyme, and its ability to increase dopamine levels in the brain. However, Selegiline also has limitations, including its potential toxicity at high doses, its potential to interact with other medications, and its potential to cause side effects such as nausea, dizziness, and insomnia.
未来方向
There are several future directions for research on Selegiline, including its potential use in other neurological and psychiatric disorders, its potential use in combination with other medications, and its potential use in different formulations such as transdermal patches or intranasal sprays. Additionally, further research is needed to better understand the long-term effects of Selegiline on brain function and behavior.
合成方法
Selegiline can be synthesized by several methods, including the Knoll-Knoll synthesis, the Speeter-Anthony synthesis, and the Noyori asymmetric hydrogenation. The Knoll-Knoll synthesis involves the condensation of 2-phenylethylamine with propargyl bromide in the presence of sodium amide, followed by N-methylation with formaldehyde and hydrogen chloride. The Speeter-Anthony synthesis involves the reaction of 2-phenylethylamine with propargyl alcohol in the presence of hydrochloric acid and sodium nitrite, followed by N-methylation with formaldehyde and hydrogen chloride. The Noyori asymmetric hydrogenation involves the reduction of a prochiral imine intermediate using a chiral ruthenium catalyst.
科学研究应用
Selegiline has been studied for its potential therapeutic applications in Parkinson's disease, Alzheimer's disease, depression, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, Selegiline has been shown to improve motor symptoms and delay the need for levodopa therapy. In Alzheimer's disease, Selegiline has been shown to improve cognitive function and reduce behavioral symptoms. In depression, Selegiline has been shown to have antidepressant effects when used in combination with other antidepressants. In ADHD, Selegiline has been shown to improve attention and reduce impulsivity.
属性
CAS 编号 |
143347-01-7 |
|---|---|
产品名称 |
N-Methyl-N-(2-pentyl)propargylamine |
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
N-methyl-N-prop-2-ynylpentan-2-amine |
InChI |
InChI=1S/C9H17N/c1-5-7-9(3)10(4)8-6-2/h2,9H,5,7-8H2,1,3-4H3 |
InChI 键 |
BSNWMBHBPLPDNI-UHFFFAOYSA-N |
SMILES |
CCCC(C)N(C)CC#C |
规范 SMILES |
CCCC(C)N(C)CC#C |
同义词 |
M-2-PP N-methyl-N-(2-pentyl)propargylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



